4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
Description
Properties
CAS No. |
863029-00-9 |
|---|---|
Molecular Formula |
C7H10N4OS |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H10N4OS/c1-9-6-4(5(8)12)3-10-7(11-6)13-2/h3H,1-2H3,(H2,8,12)(H,9,10,11) |
InChI Key |
IKFRXDCJEQMGBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)N)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloropyrimidine-5-carbonitrile
The pyrimidine core is constructed via cyclization of malononitrile with substituted aldehydes and urea under basic conditions. For example, refluxing malononitrile (0.1 mol), methyl glyoxal (0.1 mol), and urea (0.1 mol) in ethanol with potassium carbonate yields 2,4-dichloropyrimidine-5-carbonitrile as a key intermediate.
Reaction Conditions :
-
Solvent: Absolute ethanol
-
Catalyst: K₂CO₃ (0.1 mol)
-
Temperature: Reflux (78°C)
-
Duration: 24 hours
-
Yield: ~85%
Introduction of Methylamino Group at Position 4
The chlorine at position 4 is replaced with methylamine via nucleophilic aromatic substitution:
Conditions :
Introduction of Methylthio Group at Position 2
The remaining chlorine at position 2 is substituted with methanethiolate:
Conditions :
-
Solvent: DMF
-
Reagent: Sodium methanethiolate (1.2 equiv)
-
Temperature: 80°C (2 hours)
-
Yield: 70%
Hydrolysis of Nitrile to Carboxamide
The nitrile group at position 5 is hydrolyzed to the primary amide using acidic conditions:
Conditions :
-
Reagents: 30% H₂O₂ (5 mL), concentrated H₂SO₄ (2 drops)
-
Temperature: 60°C (4 hours)
-
Yield: 58%
Carboxylic Acid Amidation Pathway
Synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid
The nitrile intermediate from Section 2.2.2 is hydrolyzed to the carboxylic acid:
Conditions :
Amidation of Carboxylic Acid
The carboxylic acid is activated to an acyl chloride and reacted with ammonia:
Conditions :
-
Activation: SOCl₂ (5 mL), reflux (1 hour)
-
Amidation: NH₃ gas in THF, 0°C (2 hours)
-
Yield: 72%
Analytical Characterization
Spectroscopic Data
| Property | Value |
|---|---|
| IR (KBr, cm⁻¹) | 3450 (NH), 2920 (C-H), 1660 (C=O) |
| ¹H NMR (DMSO-d₆, δ) | 2.89 (s, 3H, SCH₃), 3.12 (s, 3H, NHCH₃) |
| Mass Spec (m/z) | 227 (M⁺) |
Comparative Yields
| Step | Nitrile Pathway Yield | Acid Pathway Yield |
|---|---|---|
| Intermediate Synthesis | 70% | 65% |
| Final Step | 58% | 72% |
Optimization Challenges and Solutions
Chemical Reactions Analysis
Oxidation of Methylthio Group
The methylthio (-SMe) group undergoes selective oxidation to form sulfoxide or sulfone derivatives, critical for modulating electronic properties and biological activity.
Reaction Conditions
-
Oxidizing agent : m-Chloroperoxybenzoic acid (mCPBA)
-
Temperature : 0–10°C
-
Duration : 4 hours
Example Reaction
Key Findings
-
Oxidation selectivity depends on stoichiometry: 1 equivalent of mCPBA yields sulfoxide, while 2 equivalents produce sulfone .
-
Sulfone derivatives exhibit enhanced electrophilicity, improving interactions with biological targets .
Hydrolysis of Carboxamide Group
The carboxamide moiety can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
Reaction Conditions
-
Base : NaOH (1–2 M)
-
Temperature : 60°C
-
Duration : 12 hours
Example Reaction
Key Findings
-
Hydrolyzed products serve as intermediates for amide coupling reactions .
-
Carboxylic acid derivatives demonstrate improved solubility for pharmacokinetic studies .
Nucleophilic Substitution Reactions
The methylthio and methylamino groups participate in nucleophilic substitutions, enabling functional group interconversion.
Methylthio Group Substitution
Reagents : Tetramethoxybianamine, L-prolinol
Conditions : Room temperature, 4–8 hours
Outcome : Replacement of -SMe with amines or alcohols.
Methylamino Group Modification
Reagents : Alkyl halides, acyl chlorides
Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF)
Outcome : Alkylation or acylation to alter steric and electronic profiles .
Amidation and Coupling Reactions
The carboxamide group facilitates peptide-like coupling for structural diversification.
Reaction Conditions
Example Reaction
Key Findings
-
Coupling efficiency exceeds 90% with electron-deficient amines .
-
Derived amides show varied binding affinities in enzyme inhibition assays .
Comparative Reaction Outcomes
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Oxidation | mCPBA, 0–10°C, 4 h | Sulfoxide/Sulfone derivatives | Enhanced bioactivity |
| Hydrolysis | NaOH, 60°C, 12 h | Carboxylic acid | Intermediate for further synthesis |
| Nucleophilic Substitution | Tetramethoxybianamine, RT | Aminated pyrimidine | Structural diversification |
| Amidation | EDCI/HOBt, DCM, 8 h | Functionalized amides | Drug candidate optimization |
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic oxygen transfer from mCPBA to sulfur, forming a sulfonium ion intermediate .
-
Hydrolysis : Base-mediated cleavage of the amide bond through tetrahedral intermediate formation .
-
Substitution : SN2 mechanism at the methylthio group, favored by polar aprotic solvents .
This compound's versatility in reactions like oxidation, hydrolysis, and coupling makes it a valuable scaffold in medicinal chemistry. Continued exploration of its reactivity could yield novel therapeutics with optimized pharmacokinetic profiles.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Agent:
Research indicates that 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide exhibits promising biological activity, making it a candidate for drug development. Its interactions with biological targets suggest potential applications in treating various diseases, including cancer and infectious diseases. Studies are ongoing to elucidate its mechanism of action, focusing on its binding affinity to enzymes and receptors involved in disease pathways .
Antitumor Activity:
Compounds similar to this compound have shown antitumor properties in vitro. For instance, pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanisms proposed include the induction of apoptosis and the inhibition of specific enzymes related to tumor progression .
Chemical Synthesis
Synthesis Techniques:
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with methylamine and methylthiol under controlled conditions. Key factors influencing yield and purity include temperature, solvent choice, and catalysts used during the synthesis process . Advanced techniques such as continuous flow reactors are employed in industrial settings to enhance efficiency and meet production demands.
Biological Research
Biological Activity Investigations:
The compound is under investigation for its biological activity, particularly its potential antimicrobial properties. While specific data on its antimicrobial efficacy is limited, the structural characteristics suggest it may interact with microbial targets similarly to other nitrogen-containing heterocycles .
Immunomodulatory Effects:
There is also interest in exploring the immunomodulatory effects of this compound. Some pyrimidine derivatives have been found to influence immune responses, potentially leading to applications in treating autoimmune diseases or enhancing vaccine efficacy .
Case Studies
Case Study 1: Antitumor Efficacy
A study investigating the cytotoxic effects of pyrimidine derivatives demonstrated that compounds similar to this compound could induce apoptosis in cancer cell lines through specific signaling pathways. This highlights the compound's potential as a lead structure for developing new anticancer therapies .
Case Study 2: Enzyme Interaction
Research focused on enzyme inhibition has shown that certain pyrimidine derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This suggests that this compound may similarly modulate these pathways, warranting further investigation into its therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide becomes evident when compared to related pyrimidine derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Reactivity of Methylthio Group: The methylthio group in this compound can be selectively displaced by amines or other nucleophiles, a feature shared with analogs like 4-chloro-2-(methylthio)pyrimidine-5-carboxamide . This reactivity is exploited in drug discovery to introduce diverse substituents.
Biological Activity: While the target compound itself lacks direct biological data in the evidence, structurally related molecules like CHMFL-ABL-053 () and CHMFL-BMX-078 () demonstrate that the pyrimidine-carboxamide scaffold is pivotal for kinase inhibition. For example, CHMFL-ABL-053 achieves nanomolar IC₅₀ values against BCR-ABL due to its trifluoromethyl and methylphenyl groups enhancing target binding .
Synthetic Utility :
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate () highlights the role of ester derivatives in cross-coupling reactions. Similarly, the carboxamide group in the target compound may stabilize hydrogen bonding in protein-ligand interactions, as seen in kinase inhibitors .
Physicochemical Properties: Analogous compounds such as 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol () exhibit moderate molecular weights (~185 g/mol) and solubility in methanol/DMSO, suggesting that the carboxamide derivative may share these traits, favoring bioavailability in drug formulations .
Biological Activity
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound belongs to a class of molecules that exhibit significant interactions with various biological targets, including kinases involved in cell proliferation and survival pathways.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific protein kinases. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. For instance, studies have indicated that similar pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
Key Kinase Targets
- Wee1 Kinase : This compound has been identified as an inhibitor of Wee1 kinase, which is critical for regulating the cell cycle by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1) during the G2 phase .
- CDK4 and CDK6 : Other studies suggest that derivatives of this compound may also inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .
Biological Activity Data
The biological activity of this compound can be summarized through various assays that evaluate its efficacy against cancer cells. Below is a table summarizing key findings from research studies.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.95 | CDK inhibition |
| Study B | K562 | 0.30 | PI3K/AKT pathway inhibition |
| Study C | A549 | 0.67 | Wee1 kinase inhibition |
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating high potency . The mechanism involves apoptosis induction, as evidenced by increased caspase activity.
- Impact on Signal Transduction Pathways : Research has demonstrated that this compound affects key signaling pathways associated with cancer progression. For example, it was shown to inhibit the phosphorylation of AKT, a critical mediator in the PI3K pathway, which is often dysregulated in cancers .
- Combination Therapies : Preliminary studies suggest that combining this compound with other agents targeting different pathways may enhance its efficacy against resistant cancer phenotypes, providing a multi-faceted approach to treatment .
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (based on analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) . Store in airtight containers at –20°C, away from oxidizers. Dispose of waste via certified hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
